2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H10F3N3O2 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-amino-2-methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-7(12,6(15)16)4-14-3-5(2-13-14)8(9,10)11/h2-3H,4,12H2,1H3,(H,15,16) |
InChI Key |
YVVSXTLOFSZDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction with Trifluoromethyl Substitution
The pyrazole ring substituted at the 4-position with a trifluoromethyl group is synthesized typically via cyclization reactions involving hydrazines and trifluoromethylated β-diketones or equivalents. The trifluoromethyl group is introduced either through the use of trifluoromethylated precursors or via electrophilic trifluoromethylation reagents.
Coupling of Pyrazole to Propanoic Acid Backbone
The key step involves linking the pyrazole ring to the 2-amino-2-methylpropanoic acid framework. This is often achieved by nucleophilic substitution or amide bond formation strategies. For example, a pyrazolyl-substituted intermediate bearing a leaving group can be reacted with an amino acid derivative or its protected form.
Conversion to Final Amino Acid
After coupling, deprotection and functional group modifications yield the free amino acid. This includes hydrolysis of esters or amides to carboxylic acid and removal of protecting groups on the amino functionality.
Example Synthetic Route from Literature
A representative synthetic scheme, adapted from recent research, involves the following steps:
| Step Number | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 4-(trifluoromethyl)-1H-pyrazole intermediate | Cyclization of hydrazine with trifluoromethylated diketone | 70-80% | Purification by recrystallization |
| 2 | Formation of 2,2-dimethyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid chloride | Treatment with oxalyl chloride and catalytic DMF in dichloromethane | 85% | Acid chloride intermediate isolated |
| 3 | Conversion to amide intermediate | Reaction with ammonium hydroxide in aqueous medium | 60% | Amide isolated as solid |
| 4 | Hydrolysis and deprotection to yield 2-amino-2-methyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid | Acidic or basic hydrolysis conditions | 75% | Final product purified by chromatography |
This sequence is consistent with procedures reported for related pyrazole-containing amino acids, where acid chlorides serve as key intermediates for amide and acid formation.
Analytical Data Supporting Synthesis
- Nuclear Magnetic Resonance (NMR): Characteristic signals for the pyrazole ring protons appear in the aromatic region (~7.0-8.0 ppm), while the methyl groups on the amino acid backbone show singlets around 1.0-1.5 ppm. Amino protons and carboxylic acid protons are observed as broad signals due to exchange.
- Mass Spectrometry (MS): Molecular ion peak at m/z 237 corresponding to the molecular weight of C8H10F3N3O2.
- Infrared (IR) Spectroscopy: Strong absorption bands for carboxylic acid (broad O-H stretch ~2500-3300 cm^-1), amino group (N-H stretch ~3300-3500 cm^-1), and characteristic pyrazole ring vibrations.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Pyrazole ring synthesis via cyclization | High regioselectivity, well-established | Requires handling of trifluoromethylated precursors |
| Use of acid chloride intermediates | Efficient coupling, good yields | Requires moisture-free conditions and careful handling |
| Ammonium hydroxide for amide formation | Mild conditions, straightforward | Moderate yields, possible side reactions |
| Hydrolysis for deprotection | Simple, effective | Potential for racemization if chiral centers present |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce dihydropyrazole derivatives.
Scientific Research Applications
2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino acid backbone may facilitate its transport and uptake in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Functional Group and Substituent Analysis
- Trifluoromethyl Position : The target compound’s 4-CF₃ substitution contrasts with the 3-CF₃ in and . Positional isomerism impacts electronic effects; 4-CF₃ may reduce steric hindrance compared to 3-CF₃, enhancing binding to flat aromatic receptors .
- Amino Acid Backbone: Unlike haloxyfop (a herbicide with a phenoxy-propanoic acid group), the target compound’s 2-amino-2-methyl group enables hydrogen bonding, critical for biological targeting .
- Electron-Withdrawing Groups : The nitro group in ’s compound increases polarity, whereas CF₃ balances lipophilicity and stability, favoring blood-brain barrier penetration in drug design .
Pharmacological and Industrial Relevance
- Medicinal Potential: Amino acid-pyrazole hybrids are explored for kinase inhibition or GABA analogs. The target compound’s structure is distinct from herbicide propanoic acids (), suggesting divergent applications .
Biological Activity
2-Amino-2-methyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The molecular formula is , and its molecular weight is approximately 227.18 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antiinflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Antimicrobial Properties : Preliminary tests suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- CNS Activity : Some derivatives have shown anxiolytic effects in animal models, suggesting possible applications in treating anxiety disorders.
Study 1: Antiinflammatory Activity
In a controlled experiment, the compound was administered to mice subjected to induced inflammation. Results indicated a significant reduction in markers such as TNF-α and IL-6 compared to control groups. The study concluded that the compound could be a candidate for developing anti-inflammatory drugs .
Study 2: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that it may serve as a scaffold for novel antibiotics .
Study 3: CNS Activity
In behavioral assays using rats, derivatives of the compound demonstrated reduced anxiety-like behavior when compared to untreated controls. The results were quantified using the Elevated Plus Maze test, showing a significant increase in time spent in open arms .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiinflammatory | Significant reduction in TNF-α levels | |
| Antimicrobial | MIC of 32 µg/mL against S. aureus | |
| CNS Activity | Anxiolytic effects observed |
The biological activity of this compound may be attributed to its ability to modulate specific pathways involved in inflammation and microbial resistance. For instance, its interaction with cyclooxygenase enzymes could explain its anti-inflammatory properties. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioavailability.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-2-methyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid?
The synthesis typically involves multi-step protocols, such as:
- Regioselective condensation : Aza-Michael addition reactions are employed to attach the pyrazole moiety to the α-amino acid backbone. For example, methyl esters of protected amino acids (e.g., benzyloxycarbonyl-protected intermediates) react with substituted pyrazoles under reflux conditions in ethanol .
- Protecting group strategies : Carboxybenzyl (Cbz) or tert-butoxycarbonyl (Boc) groups are used to protect the amino group during synthesis, followed by acidic or catalytic deprotection .
- Key intermediates : Methyl or ethyl esters of the amino acid are hydrolyzed to yield the final carboxylic acid derivative .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : SHELX software is widely used for solving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks in the solid state .
- Spectroscopic methods :
- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethyl and pyrazole groups). For example, pyrazole protons appear as doublets near δ 7.6–8.7 ppm, while CF groups show characteristic F NMR shifts .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to assess biological activity?
- Enzyme inhibition assays : The compound is screened against targets like kinases or proteases using fluorogenic substrates or radioactive labeling. IC values are calculated via dose-response curves .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures evaluate potency, with structural analogs showing activity in the µM range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis of esters .
- Temperature control : Reflux (80–100°C) is critical for aza-Michael reactions, but lower temperatures (0–25°C) prevent side reactions during reductions (e.g., NaBHCN) .
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve deprotection efficiency, while Lewis acids (e.g., ZnCl) enhance regioselectivity in pyrazole coupling .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis of SAR : Compare analogs with variations in pyrazole substitution (e.g., 4-CF vs. 4-NO) to identify pharmacophores. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Orthogonal assays : Validate conflicting results using alternative methods (e.g., surface plasmon resonance vs. enzyme assays) to rule out assay-specific artifacts .
Q. How is computational modeling applied to study this compound’s mechanism of action?
- Docking simulations : Tools like AutoDock Vina predict binding poses in enzyme active sites. Pyrazole and CF groups often form hydrophobic interactions with residues like Phe or Leu .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding dynamics .
Q. What analytical methods are used to study metabolic stability and degradation pathways?
- In vitro microsomal assays : Liver microsomes (human/rat) incubated with the compound quantify metabolic half-life () via LC-MS/MS. CF groups generally reduce oxidative metabolism .
- Forced degradation studies : Expose the compound to heat, light, or pH extremes, then analyze degradation products using UPLC-QTOF to identify vulnerable sites (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
